5-Amino-3-(2-thienyl)pyrazole
CAS No.: 96799-03-0
Cat. No.: VC20749550
Molecular Formula: C7H7N3S
Molecular Weight: 165.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 96799-03-0 |
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Molecular Formula | C7H7N3S |
Molecular Weight | 165.22 g/mol |
IUPAC Name | 5-thiophen-2-yl-1H-pyrazol-3-amine |
Standard InChI | InChI=1S/C7H7N3S/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10) |
Standard InChI Key | TXSOLYKLZBJHFF-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)C2=CC(=NN2)N |
Canonical SMILES | C1=CSC(=C1)C2=CC(=NN2)N |
Chemical Properties
Physical and Chemical Characteristics
The basic physical and chemical properties of 5-Amino-3-(2-thienyl)pyrazole are summarized in the following table:
Property | Value |
---|---|
Chemical Formula | C₇H₇N₃S |
Molecular Weight | 165.216 g/mol |
IUPAC Standard InChIKey | TXSOLYKLZBJHFF-UHFFFAOYSA-N |
CAS Registry Number | 96799-03-0 |
This compound features multiple reactive sites, including the amino group at position 5 and the nitrogen atoms in the pyrazole ring, which contribute to its chemical reactivity and potential for modification .
Structural Features
The structure of 5-Amino-3-(2-thienyl)pyrazole incorporates several key features that influence its chemical behavior and potential biological activities:
These structural characteristics collectively determine the compound's physical properties, reactivity patterns, and potential interactions with biological targets.
Synthetic Approaches
5-Aminopyrazoles as Synthetic Building Blocks
One of the most significant aspects of 5-aminopyrazoles, including 5-Amino-3-(2-thienyl)pyrazole, is their utility as precursors for constructing more complex heterocyclic systems. The amino group at position 5 serves as a nucleophilic site that can participate in various reactions, enabling the synthesis of fused heterocycles with diverse structures and properties .
For example, 5-aminopyrazoles can react with:
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β-diketones to form pyrazolo[3,4-b]pyridines under appropriate conditions
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Enaminones to yield various pyrazolo-fused heterocycles through condensation and cyclization processes
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Other electrophilic reagents to generate functionalized derivatives with enhanced biological activities
These synthetic transformations highlight the potential value of 5-Amino-3-(2-thienyl)pyrazole as a versatile building block in medicinal chemistry and heterocyclic synthesis.
Structure-Activity Relationships
Role of the Thiophene Moiety
The thiophene substituent at position 3 of the pyrazole core likely plays a significant role in determining the compound's biological activities:
In related aminopyrazole compounds, aromatic substituents at position 3 have been shown to occupy hydrophobic pockets in target proteins, such as the region between Alaβ250-Alaβ316 and Valα181-Metβ259 observed with certain anticancer aminopyrazole derivatives .
Significance of the 5-Amino Group
The amino group at position 5 of the pyrazole ring represents a key structural feature with important implications for both reactivity and biological activity:
Studies on related aminopyrazole derivatives have shown that modifications to the amino group or adjacent positions can significantly impact biological activity, suggesting potential avenues for optimizing the properties of 5-Amino-3-(2-thienyl)pyrazole.
Future Research Directions
Synthetic Optimization
Future research on 5-Amino-3-(2-thienyl)pyrazole might focus on:
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Developing more efficient synthetic routes with improved yields and purity
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Exploring green chemistry approaches to minimize environmental impact
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Investigating ways to functionalize the molecule at various positions to enhance biological activity
Biological Evaluation
Comprehensive biological evaluation of 5-Amino-3-(2-thienyl)pyrazole and its derivatives should include:
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Screening against various cancer cell lines to assess anticancer potential
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Testing against bacterial strains, including drug-resistant pathogens
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Evaluation of anti-inflammatory activity through enzyme inhibition assays and animal models
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Investigation of potential as an antimalarial or antiparasitic agent
Structure-Activity Relationship Studies
Detailed structure-activity relationship studies would be valuable for understanding how structural modifications affect the biological properties of 5-Amino-3-(2-thienyl)pyrazole. These might include:
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Exploring the effects of different substituents on the thiophene ring
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Investigating modifications to the amino group
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Examining the impact of introducing additional functional groups at various positions
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